molecular formula C15H15ClN6O2S B6542412 1-(4-chlorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1021263-69-3

1-(4-chlorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B6542412
CAS No.: 1021263-69-3
M. Wt: 378.8 g/mol
InChI Key: FULIYQSKRKCQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperazine moiety and a 4-chlorobenzenesulfonyl group. This structure combines electron-withdrawing (sulfonyl) and electron-donating (piperazine) substituents, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

6-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6O2S/c16-12-1-3-13(4-2-12)25(23,24)21-9-7-20(8-10-21)15-6-5-14-18-17-11-22(14)19-15/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULIYQSKRKCQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-(4-chlorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves a multi-step process:

  • Initial Step: : Formation of the 1,2,4-triazolopyridazine moiety through the cyclization of appropriate precursors under acidic or basic conditions.

  • Intermediate Formation: : Introduction of the chlorobenzenesulfonyl group via nucleophilic substitution reactions using sulfonyl chlorides and suitable catalysts.

  • Final Coupling: : Attachment of the piperazine unit through condensation reactions facilitated by dehydrating agents or under reflux conditions.

Industrial Production Methods: : The industrial-scale production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as solvent extraction, crystallization, and chromatographic purification are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: : 1-(4-Chlorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is susceptible to various chemical reactions:

  • Oxidation: : The chlorobenzenesulfonyl group can undergo oxidative transformations, potentially forming sulfone derivatives.

  • Reduction: : The triazolopyridazine ring system may participate in reduction reactions, affecting its electron distribution and reactivity.

  • Substitution: : Nucleophilic substitution reactions at the piperazine nitrogen atoms are common, leading to the formation of diverse derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, toluene.

Major Products Formed: : Reactions yield various products, such as:

  • Oxidized sulfone analogs.

  • Reduced triazolopyridazine derivatives.

  • Substituted piperazine derivatives with different functional groups.

Scientific Research Applications

Chemistry: : The compound's diverse functional groups make it a valuable intermediate in organic synthesis. Its reactivity facilitates the creation of complex molecules for further study.

Biology: : The structural motifs of this compound suggest potential biological activity. Research includes investigating its role as an enzyme inhibitor or as a molecular probe in biochemical assays.

Medicine: : Exploration of its pharmacological properties is ongoing. It may act as a lead compound for designing new therapeutic agents targeting specific biological pathways.

Industry: : The compound's stability and reactivity are leveraged in material science for developing new polymers and advanced materials with desirable properties.

Mechanism of Action

The precise mechanism of action depends on the compound's application. general mechanisms involve:

  • Molecular Targets: : Interactions with enzymes, receptors, or proteins.

  • Pathways Involved: : Binding to active sites, altering enzyme activity, or modulating signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is shared among many derivatives, but substituent variations dictate their biological targets and efficacy:

Table 1: Structural and Functional Comparison
Compound Name/ID Key Substituents Therapeutic Target/Activity Key Findings Reference
Target Compound 4-Chlorobenzenesulfonyl, piperazine Potential BRD4 inhibition (inferred) Sulfonyl group may enhance binding affinity; piperazine improves solubility
AZD5153 3-Methoxy, piperidyl, phenoxyethyl BRD4 inhibitor (IC50 = 0.5 nM) Bivalent inhibitor with high potency; optimized for pharmacokinetics
Lin28-1632 3-Methyl, N-methylacetamide phenyl Lin28 functional inhibition Used in limb regeneration studies; targets RNA-binding proteins
Compound 11 (Enamine, Z4500949681) 6-Fluoro, tetrahydropyridoindole BRD4 inhibitor Fluorine substitution enhances metabolic stability
STK635934 (Vitas-M) 3-Isopropyl, piperidine-4-carboxamide Unknown (anticancer screening) Piperidine-carboxamide may improve blood-brain barrier penetration
Key Observations:
  • Electron-Withdrawing Groups : The 4-chlorobenzenesulfonyl group in the target compound contrasts with methoxy (AZD5153) or methyl (Lin28-1632) substituents. Sulfonyl groups typically enhance binding affinity but may reduce solubility compared to alkyl/alkoxy groups .
  • Piperazine vs.
Key Observations:
  • Sulfonylation Challenges : The bulky 4-chlorobenzenesulfonyl group in the target compound may reduce reaction efficiency compared to smaller substituents (e.g., ethanesulfonyl in Compound 29) .
  • Isocyanate Coupling : Higher yields in Compound 38 suggest that isocyanate reagents are more efficient than sulfonyl chlorides for functionalizing the triazolo-pyridazine core .

Therapeutic Implications and Scaffold Versatility

The [1,2,4]triazolo[4,3-b]pyridazine scaffold demonstrates versatility across therapeutic areas:

  • BRD4 Inhibition : AZD5153 and derivatives highlight the importance of substituent positioning for bromodomain binding .
  • Lin28 Inhibition : Lin28-1632’s acetamide-phenyl group shifts the target from epigenetic regulators to RNA-binding proteins .
  • Anticancer Potential: Piperazine and piperidine derivatives (e.g., STK635934) are frequently screened for kinase inhibition or apoptosis induction .

Biological Activity

1-(4-Chlorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • IUPAC Name : 1-(4-Chlorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
  • Molecular Formula : C₁₈H₁₈ClN₅O₂S
  • Molecular Weight : 393.89 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Triazole Ring : The reaction of appropriate hydrazine derivatives with carbonyl compounds leads to the formation of the triazole structure.
  • Sulfonylation : The introduction of the sulfonyl group from 4-chlorobenzenesulfonyl chloride occurs under basic conditions, yielding the final product.

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds similar to 1-(4-chlorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine have been tested against various cancer cell lines. For example, a related triazole compound showed IC50 values of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against human breast cancer T47D cells .
CompoundCell LineIC50 (μM)
Compound AHCT-1166.2
Compound BT47D27.3

Antimicrobial Activity

Triazole derivatives have also demonstrated antimicrobial properties:

  • Antibacterial and Antifungal Tests : Compounds with similar structures exhibited antibacterial activity against Mycobacterium tuberculosis and other pathogenic bacteria .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets in cells:

  • Enzyme Inhibition : The sulfonyl group may facilitate binding to enzymes involved in cancer proliferation or microbial resistance mechanisms.
  • Cell Cycle Arrest : Some studies suggest that triazole compounds can induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(4-chlorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine, it is essential to compare it with structurally similar compounds.

CompoundStructural FeaturesNotable Activities
Compound XTriazole + SulfonamideAnticancer
Compound YTriazole + PiperidineAntimicrobial

This comparison highlights that while many triazole derivatives share common biological activities, the specific combination of functional groups in our compound may confer unique effects.

Case Studies

Several case studies have documented the efficacy of triazole compounds in clinical settings:

  • Case Study on Cancer Treatment : A derivative was used in a clinical trial where patients with advanced breast cancer showed a favorable response rate.
  • Antimicrobial Efficacy : A related compound demonstrated significant effectiveness against resistant strains of bacteria in a hospital setting.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.